

An In-depth Technical Guide to 4-(4-Bromobenzyl)phenol

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Compound of Interest

Compound Name: 4-(4-Bromobenzyl)phenol

Cat. No.: B15372182

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Abstract

4-(4-Bromobenzyl)phenol, a member of the diphenylmethane family, holds significant potential in medicinal chemistry and materials science. Its structural motif, featuring a phenol and a brominated phenyl ring linked by a methylene bridge, suggests a range of possible biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive review of the available information on **4-(4-Bromobenzyl)phenol**, including its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological significance based on related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical and Physical Properties

While extensive experimental data for **4-(4-Bromobenzyl)phenol** (CAS No. 855358-62-2) is not widely published, its properties can be reliably estimated based on structurally similar compounds such as 4-benzylphenol and 4-bromodiphenylmethane.

| Property | Value | Source/Basis |
|---------------------------------|--|---|
| Molecular Formula | C ₁₃ H ₁₁ BrO | |
| Molecular Weight | 263.13 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | Based on similar diphenylmethane derivatives |
| Melting Point | Not available (likely in the range of 70-90 °C) | Estimated from related compounds |
| Boiling Point | > 300 °C (predicted) | Estimated from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. | General solubility of phenolic compounds |
| ¹ H NMR (predicted) | δ ~3.9 (s, 2H, CH ₂), 6.8-7.5 (m, 8H, Ar-H), ~9.5 (s, 1H, OH) | Based on spectral data of 4-benzylphenol and brominated aromatics[1][2][3][4] |
| ¹³ C NMR (predicted) | δ ~41 (CH ₂), 115-160 (Ar-C) | Based on spectral data of 4-benzylphenol[1] |
| Mass Spec (EI, predicted) | M ⁺ at m/z 262/264 (bromine isotope pattern) | Characteristic fragmentation of benzylphenols |

Synthesis of 4-(4-Bromobenzyl)phenol

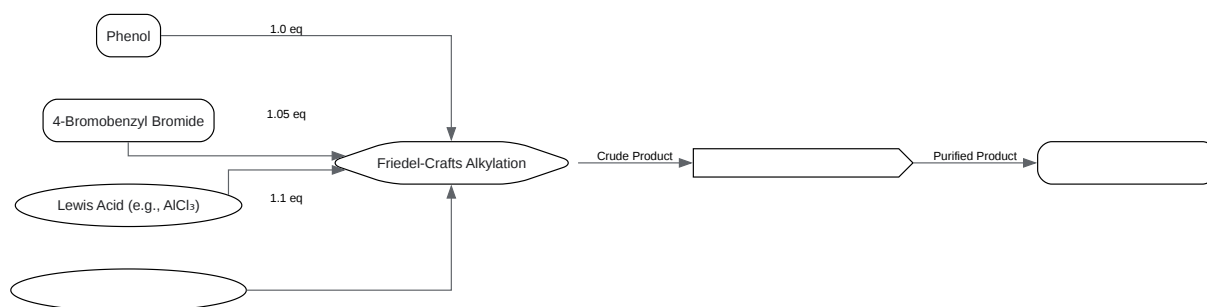
Two primary synthetic routes are proposed for the preparation of **4-(4-Bromobenzyl)phenol**: Friedel-Crafts alkylation and Suzuki coupling.

Friedel-Crafts Alkylation of Phenol with 4-Bromobenzyl Bromide

This method involves the electrophilic substitution of a proton on the phenol ring with the 4-bromobenzyl carbocation generated in situ.

Experimental Protocol:

- **Reaction Setup:** To a solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., AlCl_3 , FeCl_3 , or ZnCl_2 , 1.1 eq) portion-wise with stirring.
- **Addition of Alkylating Agent:** A solution of 4-bromobenzyl bromide (1.05 eq) in the same solvent is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **4-(4-Bromobenzyl)phenol**.



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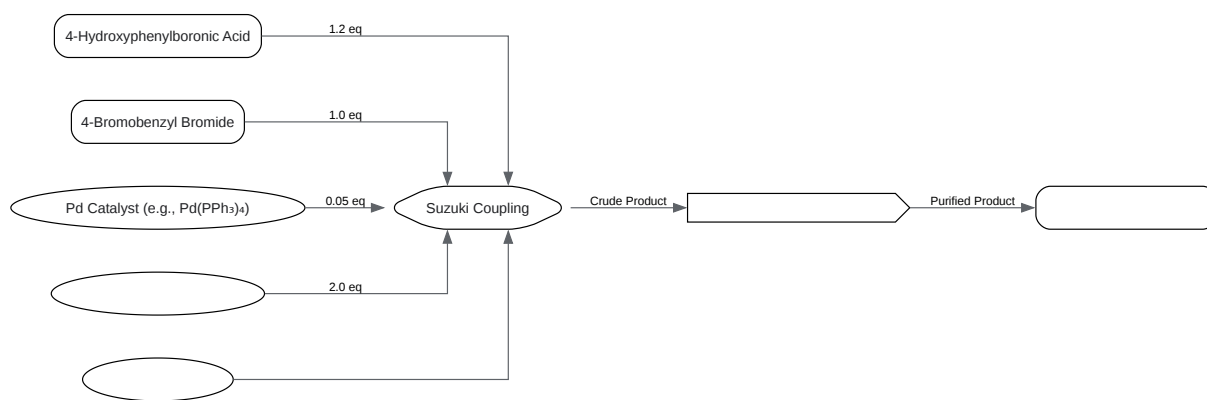
Figure 1: Workflow for the Friedel-Crafts Alkylation Synthesis.

Suzuki Coupling of 4-Bromobenzyl Bromide and 4-Hydroxyphenylboronic Acid

This palladium-catalyzed cross-coupling reaction offers a milder alternative to Friedel-Crafts alkylation and can exhibit higher regioselectivity.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, combine 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- **Degassing:** The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Addition of Electrophile:** 4-Bromobenzyl bromide (1.0 eq) is added to the reaction mixture.
- **Reaction Progression:** The mixture is heated to reflux (typically 80-100 °C) and stirred for 8-16 hours under an inert atmosphere. Reaction progress is monitored by TLC.
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-(4-Bromobenzyl)phenol**.



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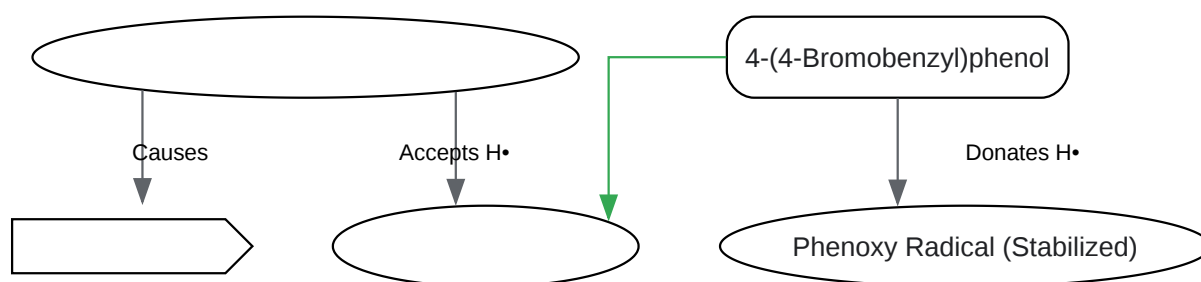
Figure 2: Workflow for the Suzuki Coupling Synthesis.

Potential Biological Activities and Signaling Pathways

Based on the biological activities of structurally related brominated phenols and diphenylmethanes, **4-(4-Bromobenzyl)phenol** is hypothesized to exhibit antioxidant and antimicrobial properties.^{[5][6][7][8][9][10][11][12][13][14][15]}

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The mechanism of action likely involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

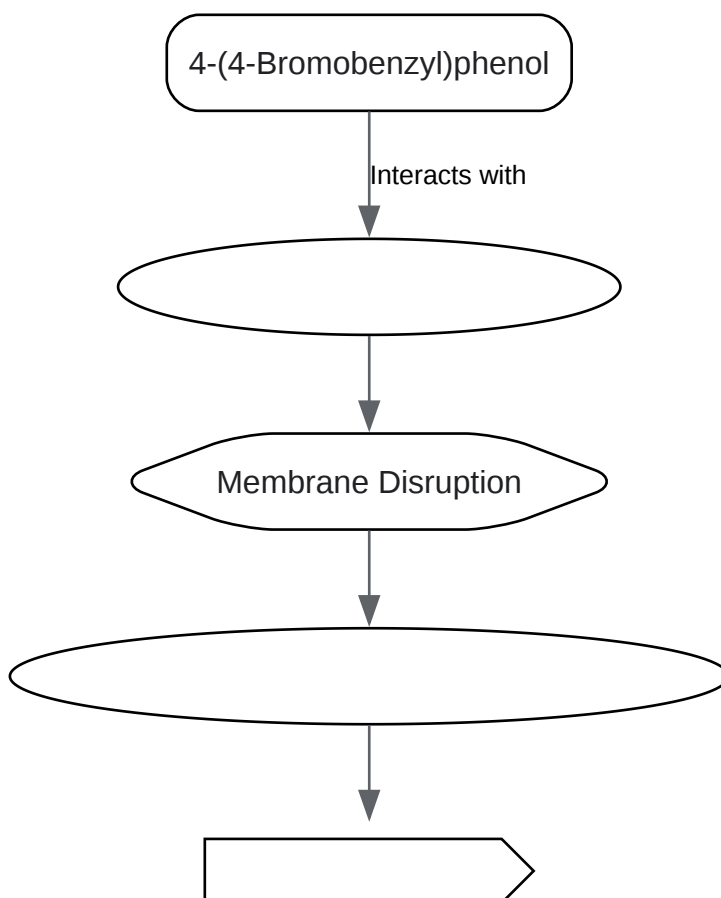


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Figure 3: Proposed Antioxidant Mechanism of Action.

Antimicrobial Activity

The lipophilic nature of the diphenylmethane skeleton combined with the polar phenolic group may allow **4-(4-Bromobenzyl)phenol** to disrupt bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death.



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Figure 4: Proposed Antimicrobial Mechanism of Action.

Experimental Protocols for Biological Evaluation

The following are proposed experimental protocols for assessing the potential biological activities of **4-(4-Bromobenzyl)phenol**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

- **Preparation of Reagents:** Prepare a stock solution of **4-(4-Bromobenzyl)phenol** in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
- **Assay Procedure:** In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol should be included.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Assay (Antimicrobial Activity)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

- **Bacterial Strains:** Use standard strains of Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.
- **Preparation of Inoculum:** Grow the bacterial strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1×10^6 CFU/mL).
- **Preparation of Test Compound:** Prepare serial dilutions of **4-(4-Bromobenzyl)phenol** in the broth medium in a 96-well plate.
- **Inoculation:** Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37 °C for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

4-(4-Bromobenzyl)phenol is a promising yet underexplored molecule with significant potential for applications in drug discovery and materials science. This guide provides a comprehensive overview of its predicted properties and outlines detailed, plausible methodologies for its synthesis and biological evaluation. The proposed experimental protocols for Friedel-Crafts alkylation and Suzuki coupling offer viable routes to this compound, while the suggested antioxidant and antimicrobial assays provide a starting point for investigating its therapeutic potential. Further research is warranted to fully elucidate the chemical and biological profile of **4-(4-Bromobenzyl)phenol** and to explore its utility in various scientific disciplines.

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